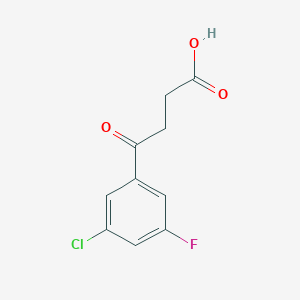

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Description

BenchChem offers high-quality 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZQVKLGTNMCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373958 | |

| Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-47-8 | |

| Record name | 3-Chloro-5-fluoro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of a Substituted Phenyl-oxobutyric Acid in Discovery Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

This document provides a comprehensive technical overview of the key physicochemical properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data presentation. It delves into the rationale behind property assessment, outlines robust experimental protocols, and discusses the critical implications of these properties for preclinical and formulation development.

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid belongs to a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and medicinal chemistry.[1] The presence of a halogenated phenyl ring, a ketone, and a terminal carboxylic acid provides multiple points for chemical modification, making it an attractive scaffold for generating libraries of novel small molecules. Understanding its fundamental physicochemical characteristics is paramount, as these properties govern a molecule's behavior from benchtop handling to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system.

This guide will systematically explore the core properties of this compound, providing both theoretical context and actionable, field-proven experimental workflows.

Section 1: Core Molecular and Physical Identity

The foundational step in any chemical analysis is the unambiguous identification of the molecule. The properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid are dictated by its unique arrangement of atoms and functional groups.

| Identifier | Value | Source |

| IUPAC Name | 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | |

| CAS Number | 845790-47-8 | [2] |

| Molecular Formula | C₁₀H₈ClFO₃ | [3] |

| Molecular Weight | 230.62 g/mol | [3] |

| InChI Key | TYZQVKLGTNMCBN-UHFFFAOYSA-N | |

| Physical Form | Yellow solid |

The structure combines a lipophilic aromatic core, substituted with electron-withdrawing chloro and fluoro groups, with a flexible, hydrophilic butyric acid chain. This duality is central to its behavior in both aqueous and lipid environments. While specific experimental data for melting point and boiling point are not widely published, data from close structural analogs, such as 4-(3-Fluorophenyl)-4-oxobutanoic acid (Melting Point: 86-88 °C), suggest it is a solid at room temperature.[4]

Section 2: Lipophilicity and Its Impact on Biological Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is arguably one of the most critical physicochemical parameters in drug discovery. It quantifies the partitioning of a compound between a lipid and an aqueous phase, serving as a key surrogate for its ability to cross biological membranes.

Theoretical Context & Predictive Analysis: The molecule's lipophilicity is a delicate balance. The dichlorofluorophenyl ring is inherently hydrophobic, while the carboxylic acid is hydrophilic, especially when ionized. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, increasing its aqueous solubility and lowering its distribution coefficient (LogD) relative to its neutral-state partition coefficient (LogP). A structurally similar compound, 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid, has a predicted LogP of 2.53, indicating moderate lipophilicity.[3] This value suggests that the compound likely has sufficient lipid affinity to engage with cell membranes, a prerequisite for oral absorption and intracellular target engagement.

Experimental Protocol: High-Throughput LogD₇.₄ Determination via Shake-Flask Method

This protocol describes a modern, automated approach to the classic shake-flask experiment, providing reliable LogD data at a physiologically relevant pH.

Causality Behind Experimental Choices:

-

Method: The shake-flask method is the gold standard for partition coefficient measurement, providing a direct measure of partitioning at equilibrium.[5]

-

pH 7.4: This pH is chosen to mimic physiological conditions in the blood and extracellular fluid, ensuring the measured distribution reflects the compound's ionization state in the body.

-

n-Octanol: It is the most widely accepted surrogate for the lipid bilayer of a cell membrane.

-

LC-MS/MS Analysis: This detection method offers high sensitivity and specificity, allowing for accurate quantification of the analyte in each phase, even in complex mixtures or at low concentrations.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in 100% DMSO.

-

Prepare the aqueous phase: Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Prepare the lipid phase: n-Octanol, pre-saturated with PBS buffer.

-

-

Assay Execution (96-well plate format):

-

To each well of a 96-well deep-well plate, add 500 µL of the PBS buffer (pH 7.4).

-

Add 5 µL of the 10 mM compound stock solution to each well (final concentration: 100 µM).

-

Add 500 µL of pre-saturated n-Octanol to each well.

-

-

Equilibration:

-

Seal the plate securely.

-

Shake vigorously on a plate shaker for 2 hours at room temperature to ensure complete partitioning equilibrium.

-

-

Phase Separation:

-

Centrifuge the plate at 3,000 x g for 15 minutes to achieve a clean separation of the aqueous and octanol layers.

-

-

Sampling and Analysis:

-

Carefully aspirate an aliquot (e.g., 100 µL) from the aqueous (bottom) layer.

-

Carefully aspirate an aliquot from the n-Octanol (top) layer.

-

Quantify the concentration of the compound in each aliquot using a calibrated LC-MS/MS method.

-

-

Calculation:

-

LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Caption: Automated workflow for LogD₇.₄ determination.

Section 3: Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) defines the strength of an acid. For this compound, the pKa of the carboxylic acid group determines the ratio of the neutral (protonated) to the anionic (deprotonated) form at any given pH. This ratio profoundly influences solubility, membrane permeability (as the neutral form is more permeable), and potential interactions with biological targets.

Theoretical Context & Predictive Analysis: The pKa of a typical aliphatic carboxylic acid is ~4.8. However, the electron-withdrawing effects of the aromatic ring and its halogen substituents will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. For instance, the predicted pKa of 4-chloro-4-oxobutanoic acid is approximately 2.71.[6] A lower pKa means that at physiological pH 7.4, the molecule will exist almost exclusively in its ionized, more water-soluble carboxylate form.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a highly accurate and reliable way to determine the pKa by measuring the change in pH of a solution of the compound as a titrant is added.

Causality Behind Experimental Choices:

-

Method: Potentiometric titration is a direct and fundamental measurement of pKa, relying on the Henderson-Hasselbalch equation. It is considered a reference method.

-

Titrant: A strong base of known concentration (e.g., 0.1 M NaOH) is used to ensure a sharp and clear inflection point at the equivalence point.

-

Co-solvent: If the compound's aqueous solubility is low, a co-solvent like methanol or DMSO may be required. The resulting pKa is an apparent pKa (apKa) that can be extrapolated back to a fully aqueous environment.

Step-by-Step Methodology:

-

System Setup:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid to create a solution of known concentration (e.g., 1-5 mM) in deionized water (or a water/co-solvent mixture).

-

-

Titration:

-

Place the pH electrode in the sample solution and stir gently.

-

Begin adding the standardized NaOH solution in small, precise increments using a calibrated burette or automatic titrator.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest inflection on the curve), which corresponds to the complete neutralization of the acid.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Caption: Workflow for pKa determination via potentiometric titration.

Section 4: Solid-State Characterization

For any compound intended for further development, understanding its solid-state properties is essential for formulation, storage, and manufacturing. The compound is described as a "yellow solid," but properties like melting point and crystallinity have significant practical implications.

Experimental Protocol: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point and can reveal other thermal events like polymorphic transitions or decomposition.

Causality Behind Experimental Choices:

-

Method: DSC offers superior accuracy and more information than traditional melting point apparatus. The resulting thermogram provides a sharp endothermic peak corresponding to the melting point, and the peak's shape can indicate the sample's purity.

-

Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are intrinsic to the compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the instrument to ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to a point well above the expected melting point.

-

-

Data Acquisition:

-

Initiate the temperature program. The instrument will record the differential heat flow into the sample versus temperature.

-

-

Data Analysis:

-

The resulting plot is a thermogram. An endothermic event (a downward peak) signifies melting.

-

The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endotherm.

-

The area under the peak is the enthalpy of fusion (ΔHfus), which relates to the material's crystallinity.

-

Caption: Conceptual diagram of Differential Scanning Calorimetry (DSC).

Conclusion

The physicochemical properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid define its potential and its challenges as a tool in scientific research and drug development. Its moderate predicted lipophilicity, combined with the strong acidity of its carboxylic acid functional group, creates a molecule that will be predominantly ionized and water-soluble at physiological pH. This profile is often favorable for achieving systemic exposure. However, the exact balance of these properties must be confirmed through rigorous experimental validation using the robust protocols outlined in this guide. The data generated from these assessments are not merely academic; they are critical, decision-driving insights for any research program utilizing this compound.

References

-

Smolecule. (2023, August 15). 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. Link

-

Sigma-Aldrich. 4-(3-Fluorophenyl)-4-oxobutanoic acid. Link

-

IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Link

-

ChemicalBook. 142048-54-2(4-(4-CHLORO-3-FLUOROPHENYL)-4-OXOBUTYRIC ACID) Product Description. Link

-

ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid. Link

-

Fluorochem. 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid. Link

-

LookChem. 4-Chloro-3-oxobutyric acid. Link

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Link

-

PubChem. 4-Chloro-4-oxobutanoic acid. Link

-

Biosynth. 4-Fluorophenyl-5'-oxobutyric acid. Link

-

Sigma-Aldrich. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Link

-

Santa Cruz Biotechnology. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Link

-

National Institutes of Health (NIH). (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Link

-

The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Link

-

Google Patents. CN101445447A - Synthesis method for 4-chlorobutyryl chloride. Link

-

National Institutes of Health (NIH). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Link

-

MDPI. Experimental and Molecular Dynamics Simulation Study on Influencing Factors of Barium Sulfate Scaling in Low-Permeability Sandstone Reservoirs. Link

-

Novasyn. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Link

Sources

- 1. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Buy 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | 62903-16-6 [smolecule.com]

- 4. 4-(3-Fluorophenyl)-4-oxobutanoic acid | 69797-46-2 [sigmaaldrich.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chembk.com [chembk.com]

Spectral data for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid

This guide provides a comprehensive analysis of the expected spectral data for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a compound of interest for researchers in drug development and chemical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and validated data from analogous compounds to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach serves as a robust framework for scientists to interpret experimental data, confirm structural identity, and understand the molecule's electronic and structural properties.

Molecular Structure and Physicochemical Properties

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a halogenated aromatic ketocarboxylic acid. Its structure combines a butyric acid chain with a disubstituted phenyl ring, presenting distinct functionalities that are readily identifiable through spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClFO₃ | [1] |

| Molecular Weight | 230.62 g/mol | [1] |

| CAS Number | 845790-47-8 | [1] |

The presence of a ketone, a carboxylic acid, a substituted aromatic ring, and two different halogen atoms (chlorine and fluorine) provides a rich set of spectroscopic markers for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of atoms.

Foundational Insights from an Analog: 4-Oxo-4-phenylbutanoic Acid

To build a reliable predictive model, we first examine the experimental NMR data of the parent compound, 4-oxo-4-phenylbutanoic acid. This provides a baseline for understanding the chemical shifts of the butyric acid chain and the unsubstituted phenyl ring.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 7.99 (d, 2H, J = 7.2 Hz) | δ 197.9 (C=O, ketone) |

| δ 7.58 (t, 1H, J = 7.6 Hz) | δ 178.4 (C=O, acid) |

| δ 7.47 (t, 2H, J = 7.6 Hz) | δ 136.5 (Ar-C) |

| δ 3.32 (t, 2H, J = 6.6 Hz) | δ 133.5 (Ar-CH) |

| δ 2.82 (t, 2H, J = 6.6 Hz) | δ 128.8 (Ar-CH) |

| δ 128.2 (Ar-CH) | |

| δ 33.3 (-CH₂-) | |

| δ 28.1 (-CH₂-) | |

| Data sourced from the synthesis of 4-oxo-4-phenylbutanoic acid.[2] |

Experimental Protocol: NMR Data Acquisition

The trustworthiness of spectral data begins with a robust and well-reasoned experimental protocol.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and provides a clear, downfield exchangeable peak for the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Acquisition: Run standard ¹H, ¹³C, and potentially 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.

Predicted Spectral Data and Interpretation for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid

The introduction of chloro and fluoro substituents onto the phenyl ring will significantly alter the NMR spectrum, providing key markers for structural confirmation.

Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically > δ 12 ppm in DMSO-d₆, due to strong hydrogen bonding.

-

Aliphatic Protons (-CH₂CH₂-): The two methylene groups will appear as two distinct triplets, similar to the parent compound. The triplet adjacent to the ketone (C-3) will be further downfield (approx. δ 3.2-3.4 ppm) than the triplet adjacent to the carboxylic acid (C-2, approx. δ 2.7-2.9 ppm).

-

Aromatic Protons (Ar-H): The 3,5-disubstitution pattern will result in three distinct aromatic proton signals. Based on standard substituent effects, we can predict their approximate chemical shifts and splitting patterns. Fluorine and chlorine are both de-shielding. The proton at C-2' (between the halogens) will likely be a triplet (or doublet of doublets with small coupling constants) around δ 7.8-8.0 ppm. The protons at C-4' and C-6' will also show complex splitting due to H-H and H-F coupling, appearing in the δ 7.6-7.9 ppm range.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): The ketone and carboxylic acid carbonyl carbons will be the most downfield signals, expected around δ 196-198 ppm and δ 173-175 ppm, respectively.

-

Aliphatic Carbons (-CH₂CH₂-): Two signals are expected in the δ 25-35 ppm range.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to the halogens will be the most informative. The carbon attached to fluorine (C-5') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbon attached to chlorine (C-3') will also be shifted downfield. The remaining aromatic carbons will appear between δ 115-140 ppm, with smaller C-F couplings observable.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

For a solid sample like 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is standard.

Step-by-Step Methodology (KBr Pellet):

-

Grinding: Grind 1-2 mg of the solid analyte to a fine powder using an agate mortar and pestle.

-

Mixing: Add ~100 mg of dry, IR-grade KBr powder and mix thoroughly with the sample. The homogeneity of this mixture is paramount to avoid scattering effects.[3]

-

Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics |

| Carboxylic Acid O-H | 2500-3300 | Stretch | Very broad, strong absorption due to hydrogen-bonded dimer formation.[4] |

| Aromatic C-H | 3000-3100 | Stretch | Medium to weak, sharp peaks. |

| Aliphatic C-H | 2850-2960 | Stretch | Medium intensity peaks. |

| Ketone C=O | ~1685 | Stretch | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency. |

| Carboxylic Acid C=O | ~1710 | Stretch | Strong, sharp peak, often overlapping with the broad O-H stretch. |

| Aromatic C=C | 1450-1600 | Stretch | Multiple medium to strong peaks. |

| C-O | 1210-1320 | Stretch | Medium intensity. |

| C-F | 1000-1400 | Stretch | Strong absorption. |

| C-Cl | 600-800 | Stretch | Strong absorption in the fingerprint region. |

The most diagnostic feature for a carboxylic acid is the simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch. The presence of the ketone carbonyl, slightly lowered in frequency due to conjugation, confirms the keto-acid structure. The C-F and C-Cl stretches in the fingerprint region provide direct evidence of halogenation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[5]

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid will have several defining features.

Key Predicted Peaks (m/z):

-

Molecular Ion (M⁺•): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two molecular ion peaks will be observed:

-

m/z 230: Corresponding to the molecule containing ³⁵Cl.

-

m/z 232: Corresponding to the molecule containing ³⁷Cl. The intensity of this peak will be approximately one-third that of the m/z 230 peak. This isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.[6]

-

-

Key Fragment Ions:

-

[M - 45]⁺ (m/z 185/187): Loss of the carboxyl group (-COOH) is a common fragmentation pathway for carboxylic acids.[7]

-

[ArCO]⁺ (m/z 159/161): Alpha-cleavage between C-3 and C-4 of the butyric acid chain would yield the 3-chloro-5-fluorobenzoyl cation. This is often a very stable and abundant fragment for aromatic ketones.

-

McLafferty Rearrangement: A potential rearrangement could lead to the loss of propene (C₃H₆) and the formation of a radical cation at m/z 172/174.

-

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. By leveraging foundational principles and data from analogous structures, we have established the key expected features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The predicted data—including the characteristic aromatic splitting patterns and C-F couplings in NMR, the dual carbonyl and halogen stretches in IR, and the definitive chlorine isotopic pattern in MS—constitutes a robust analytical model. This guide is intended to empower researchers to confidently acquire, interpret, and validate the structure of this molecule, ensuring the integrity and progression of their scientific endeavors.

References

- (Placeholder for a relevant synthesis/applic

- (Placeholder for a general spectroscopy textbook reference).

- (Placeholder for an NMR interpret

-

Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 25, 2026, from [Link][3]

- (Placeholder for an IR spectroscopy theory reference).

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 25, 2026, from [Link][6]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 25, 2026, from [Link][4]

- (Placeholder for a mass spectrometry principles reference).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 25, 2026, from a relevant publication detailing the synthesis and characterization of 4-oxo-4-phenylbutanoic acid.[2]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 25, 2026, from [Link][7]

-

Findlay, S. (2021). Radicals and Mass Spectrometry (MS). Retrieved January 25, 2026, from a university chemistry lecture resource.[5]

Sources

A Technical Guide to 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid for the Research Scientist

This guide provides an in-depth technical overview of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid (CAS No. 845790-47-8), a halogenated aromatic ketocarboxylic acid of interest to researchers in drug discovery and organic synthesis. This document furnishes a survey of commercial suppliers, delves into its chemical synthesis, outlines analytical quality control methodologies, and discusses its potential applications, all grounded in established scientific principles.

Introduction and Physicochemical Properties

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a substituted aromatic ketone and a carboxylic acid. Its molecular structure, featuring a phenyl ring substituted with both a chloro and a fluoro group, imparts specific electronic properties that make it a valuable building block in medicinal chemistry. The presence of the ketone and carboxylic acid functionalities offers multiple reaction sites for further chemical modification.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₈ClFO₃[1]

-

Molecular Weight: 230.62 g/mol [1]

-

Appearance: Typically a yellow or off-white solid.

-

CAS Number: 845790-47-8[1]

The strategic placement of the electron-withdrawing chloro and fluoro groups on the phenyl ring can influence the reactivity of the aromatic system and the pharmacokinetic properties of derivatives.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is available from several reputable chemical suppliers. When selecting a supplier, key considerations should include purity, available quantities, lead times, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).

Below is a comparative table of some commercial suppliers. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥97% | Gram scale | Often provides detailed product information and safety data. |

| Santa Cruz Biotechnology | Research Grade | Gram scale | Primarily for research use only.[1] |

| Rieke Metals, Inc. | Not specified | Inquire | Available through distributors like Sigma-Aldrich. |

Synthesis Methodology: A Mechanistic Perspective

The most probable and widely employed synthetic route for 4-(aryl)-4-oxobutyric acids is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a cyclic anhydride, in this case, succinic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The logical workflow for the synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is depicted below:

Caption: Synthetic workflow for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid via Friedel-Crafts acylation.

Experimental Protocol (Exemplary)

The following is a generalized, field-proven protocol for a Friedel-Crafts acylation to synthesize a 4-(aryl)-4-oxobutyric acid. Note: This protocol should be adapted and optimized for the specific substrate and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) and a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. To this, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise to the stirred mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted succinic acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Analytical Quality Control

To ensure the identity, purity, and quality of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a robust technique for assessing the purity of the compound and for monitoring reaction progress.

Exemplary HPLC Method Parameters:

| Parameter | Value | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | A common mobile phase for providing good peak shape and resolution. The acid improves peak symmetry for carboxylic acids. |

| Gradient | Isocratic or Gradient | An isocratic method with a 50:50 acetonitrile:water ratio can be a good starting point. A gradient may be necessary to resolve impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 225 nm or 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and confirmation of the compound's identity.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.0 ppm). The substitution pattern will result in a complex splitting pattern.

-

Methylene Protons (adjacent to ketone): A triplet around 3.2 ppm.

-

Methylene Protons (adjacent to carboxylic acid): A triplet around 2.7 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts:

-

Ketone Carbonyl: ~195-205 ppm.

-

Carboxylic Acid Carbonyl: ~170-180 ppm.

-

Aromatic Carbons: Multiple signals in the 120-165 ppm range, including carbons bearing the chloro and fluoro substituents (C-F coupling will be observed).

-

Methylene Carbons: Signals in the 25-40 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, the expected molecular ion peak (M⁻) in negative ion mode electrospray ionization (ESI) would be approximately m/z 229.0, with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Research and Drug Development

While specific, published applications of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid are not yet widespread, its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules. Arylbutyric acid derivatives are known to be precursors for a variety of pharmacologically active compounds.

Potential Research Applications:

-

Scaffold for Medicinal Chemistry: The compound can serve as a starting point for the synthesis of novel compounds targeting a range of biological targets. The carboxylic acid can be converted to amides, esters, or other functional groups, while the ketone can be reduced or used in condensation reactions.

-

Intermediate for Heterocyclic Synthesis: The 1,4-dicarbonyl relationship (after conversion of the carboxylic acid to an ester or other group) makes it a potential precursor for the synthesis of various five- and six-membered heterocyclic rings, which are common in pharmaceuticals.

-

Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it could be used in fragment-based screening campaigns to identify initial hits for drug discovery programs.

Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[2][3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2][3] Use in a well-ventilated area or a fume hood.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

Conclusion

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a readily available chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. Robust analytical methods are available to ensure its quality and purity. Researchers in drug discovery and development may find this compound to be a valuable building block for the creation of novel and biologically active molecules.

References

-

PubChem. 4-Chloro-4-oxobutanoic acid. Retrieved from [Link]

-

IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-oxo-4-phenylbutanoic Acid Derivatives: From Synthesis to Therapeutic Applications

Abstract

The 4-oxo-4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and biological evaluation of these compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols, and offer insights into the rationale behind experimental design, thereby furnishing a complete framework for the exploration and development of novel therapeutics based on this promising chemical core.

Introduction: The Versatility of the 4-oxo-4-phenylbutanoic Acid Scaffold

4-oxo-4-phenylbutanoic acid, also known as 3-benzoylpropionic acid, is a keto-acid characterized by a phenyl group attached to a carbonyl group at the fourth position of butanoic acid.[1] This bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of a multitude of derivatives. The inherent reactivity of these functional groups enables the construction of various molecular architectures, including amides, esters, and a variety of heterocyclic systems.[2][3][4]

The therapeutic potential of these derivatives is vast and varied. In the realm of oncology, they have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] Their anti-inflammatory and analgesic properties are also well-documented, with some derivatives exhibiting potent in vivo activity.[6] Furthermore, certain derivatives have been investigated for their role in neurodegenerative diseases and as enzyme inhibitors, highlighting the broad therapeutic window of this chemical class.[7]

This guide will provide a structured exploration of 4-oxo-4-phenylbutanoic acid derivatives, beginning with the foundational synthesis of the core molecule and expanding to the creation of diverse analogues. We will then transition to a detailed examination of their biological activities, elucidating the underlying mechanisms of action and providing practical, step-by-step protocols for their evaluation.

Synthesis of 4-oxo-4-phenylbutanoic Acid and its Derivatives

The synthetic accessibility of the 4-oxo-4-phenylbutanoic acid core and the ease of its subsequent derivatization are key to its prominence in drug discovery.

Core Synthesis: The Friedel-Crafts Acylation

The most common and efficient method for synthesizing 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.[1][8] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid [1][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend anhydrous aluminum chloride in an excess of dry, thiophene-free benzene.

-

Addition of Reactant: Gradually add succinic anhydride to the stirred suspension. The addition should be portion-wise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux on a water bath with continuous stirring for approximately half an hour.

-

Work-up: After cooling, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Purification: The crude product can be purified by recrystallization from water.[1][8]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous AlCl₃ and dry benzene is critical as the catalyst is readily hydrolyzed by water, which would quench the reaction. The calcium chloride guard tube prevents atmospheric moisture from entering the reaction vessel.

-

Excess Benzene: Benzene serves as both the reactant and the solvent. Using it in excess ensures the complete consumption of the succinic anhydride.

-

Controlled Addition: The portion-wise addition of succinic anhydride is a safety measure to manage the exothermicity of the Friedel-Crafts reaction.

-

Acidic Work-up: The addition of ice and HCl is necessary to break down the aluminum-ketone complex formed during the reaction and to protonate the resulting carboxylate.

Synthesis of Key Derivatives

The true therapeutic potential of this scaffold is unlocked through the synthesis of its derivatives. The ketone and carboxylic acid functionalities provide two reactive handles for a variety of chemical transformations.

One important class of derivatives is the pyridazinones, which can be synthesized by the condensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

Reaction: Reflux a mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol for several hours.

-

Isolation: Concentrate the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Purification: Recrystallize the crude product from ethanol.

Standard coupling reactions can be employed to synthesize a wide array of amide and ester derivatives, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. For instance, conjugation with other bioactive molecules, such as the nitrogen mustard chlorambucil, has been explored to create hybrid drugs with enhanced anticancer activity.[5] These are typically synthesized via esterification.[5]

Diagram: General Synthetic Pathways

Caption: Key synthetic routes to 4-oxo-4-phenylbutanoic acid and its derivatives.

Biological Activities and Mechanisms of Action

The derivatives of 4-oxo-4-phenylbutanoic acid exhibit a remarkable range of biological activities, which are intrinsically linked to their structural diversity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic pathway is a complex signaling cascade involving a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] Some derivatives have been shown to increase the Bax/Bcl-2 ratio, tipping the balance towards cell death.[1]

-

DNA Damage: Conjugates of 4-phenylbutanoic acid with DNA alkylating agents like chlorambucil have been designed to enhance DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.[5]

-

Histone Deacetylase (HDAC) Inhibition: The related compound, 4-phenylbutyric acid, is a known HDAC inhibitor.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter the expression of genes involved in cell cycle control and apoptosis, leading to an anti-tumor effect.[10]

-

Modulation of Signaling Pathways: In some contexts, 4-phenylbutyric acid has been shown to promote hepatocellular carcinoma by activating the PPAR-α and Wnt5b-Fzd5-β-catenin signaling pathways, leading to the initiation of liver cancer stem cells.[3][11] This highlights the importance of understanding the specific cellular context and the potential for dual roles of these compounds.

-

Increased Connexin 43 Expression: In pancreatic cancer models, 4-phenylbutyrate has been shown to inhibit tumor growth by increasing the expression of Connexin 43, a protein involved in gap junction communication which is often downregulated in cancer.

Diagram: Anticancer Mechanisms of Action

Caption: Overview of the anticancer mechanisms of 4-oxo-4-phenylbutanoic acid derivatives.

The in vitro anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyrimidine | MCF-7 (Breast) | 39.0 - 43.4 | [1] |

| Imidazo[1,2-a]pyrimidine | MDA-MB-231 (Breast) | 35.1 - 35.9 | [1] |

| Tetrazole-isoxazoline hybrids | A549 (Lung) | 1.49 - 1.51 | [8] |

| Tetrazole-isoxazoline hybrids | MDA-MB-231 (Breast) | 1.22 - 3.62 | [8] |

| 4-Phenylthiazol-2-yl)aminopropanoic acid | A549 (Lung) | 2.47 - 25.4 | [12] |

Experimental Protocol: MTT Assay for Cell Viability [11][13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:

-

MTT as an Indicator: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondria will reduce the yellow MTT to purple formazan.

-

Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated, from which the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

-

Choice of Cell Lines: The selection of a panel of cancer cell lines from different tissues of origin allows for the assessment of the compound's spectrum of activity and potential selectivity.

Anti-inflammatory and Analgesic Activity

Several derivatives of 4-oxo-4-phenylbutanoic acid have been shown to possess significant anti-inflammatory and analgesic properties.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Docking studies have suggested that some derivatives can bind to the active sites of COX-1 and COX-2.[7]

This is a widely used and validated in vivo model for screening the acute anti-inflammatory activity of compounds.

-

Animal Dosing: Administer the test compound orally or intraperitoneally to a group of rats or mice. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.[15][16]

-

Measurement of Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[15][17]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Causality Behind Experimental Choices:

-

Carrageenan as an Inflammatory Agent: Carrageenan is a phlogistic agent that induces a reproducible and well-characterized inflammatory response that is biphasic. The early phase is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins and involves the induction of COX-2.

-

Plethysmometer Measurement: The plethysmometer provides a quantitative measure of the change in paw volume, which is a direct indicator of the extent of edema and inflammation.

-

Positive Control: The inclusion of a known anti-inflammatory drug like indomethacin serves as a benchmark to validate the assay and to compare the potency of the test compounds.

Diagram: Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The 4-oxo-4-phenylbutanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The synthetic tractability of the core structure, coupled with the diverse biological activities of its derivatives, underscores its continued importance in medicinal chemistry.

The research highlighted in this guide demonstrates the potential of these compounds in oncology, inflammation, and beyond. However, the journey from a promising lead compound to a clinically approved drug is long and arduous. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the 4-oxo-4-phenylbutanoic acid core is needed to delineate clear SARs for different biological targets. This will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: While progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial. This will not only aid in lead optimization but also in identifying potential biomarkers for patient stratification.

-

Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising derivatives is essential to identify candidates with favorable drug-like properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that the therapeutic potential of these compounds may extend to other disease areas, such as metabolic disorders and infectious diseases.

References

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Carrageenan-induced paw edema assay. (2018). Bio-protocol. Retrieved January 26, 2026, from [Link]

-

4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

-

IC 50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 26, 2026, from [Link]

-

4-Oxo-4-phenylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. (n.d.). Digital Repository of University of Kerbala. Retrieved January 26, 2026, from [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 26, 2026, from [Link]

-

Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES. (2021). Chemical Journal of Kazakhstan. Retrieved January 26, 2026, from [Link]

-

The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Characterizing Enzyme Inhibitors with 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in enzyme inhibition assays. Recognizing that this compound is a specialized research chemical, these notes are designed to establish a foundational framework for its investigation. The protocols herein are grounded in established principles of enzyme kinetics and are adaptable for screening and characterizing its effects on relevant enzyme targets. We will focus on a logical, scientifically-sound workflow, from initial inhibitor characterization to detailed mechanistic studies.

Introduction to 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Compound Profile: 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a halogenated derivative of 4-oxobutanoic acid. The core structure, a keto-acid, is analogous to key metabolic intermediates such as α-ketoglutarate and succinate. This structural similarity suggests a strong scientific rationale for investigating this compound as a potential inhibitor of enzymes involved in cellular metabolism, particularly dehydrogenases of the citric acid (TCA) cycle.[1][2]

Hypothesized Target Class: Metabolic Dehydrogenases Enzymes such as succinate dehydrogenase (SDH) and α-ketoglutarate dehydrogenase (α-KGDH) are critical regulators of cellular energy production and are validated targets for therapeutic intervention.[3][4][5] Inhibitors of these enzymes can modulate metabolic pathways and have applications in various disease models.[6][7] The structural features of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid make it a candidate for competitive inhibition of these enzymes, by potentially competing with the natural substrate for binding at the active site.[8][9]

Foundational Concepts in Enzyme Inhibition

Enzyme inhibition is a cornerstone of drug discovery and biochemical research.[10][11] Inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the nature of this inhibition is crucial for developing effective therapeutic agents.[12]

There are three primary modes of reversible inhibition:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[9][13]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[9][13]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[8]

The primary goals of an inhibition study are to determine the inhibitor's potency, typically measured as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action.[14][15]

Experimental Workflow: From Screening to Mechanism

A systematic approach is essential for characterizing a novel inhibitor. The following workflow provides a clear path from initial potency determination to detailed kinetic analysis.

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16] It is the standard measure of an inhibitor's potency. This protocol describes a method to determine the IC50 of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid against a hypothetical dehydrogenase enzyme.

Principle: This assay measures the enzyme's activity at a fixed substrate concentration across a range of inhibitor concentrations. The rate of reaction is monitored, often by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADH).

Materials:

-

Purified dehydrogenase enzyme

-

Substrate (e.g., succinate or α-ketoglutarate)

-

Cofactor (e.g., NAD+, FAD)

-

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate (UV-transparent if monitoring NADH at 340 nm)

-

Microplate reader

Step-by-Step Protocol:

-

Prepare Inhibitor Stock Solution: Dissolve 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

-

Prepare Serial Dilutions: Create a series of inhibitor dilutions in assay buffer. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM) down to the nanomolar range.

-

Assay Plate Setup:

-

Add a fixed volume of each inhibitor dilution to triplicate wells of the 96-well plate.

-

Include "No Inhibitor" control wells (containing only DMSO/buffer) to represent 100% enzyme activity.

-

Include "No Enzyme" control wells to measure background signal.

-

-

Enzyme Addition: Add a fixed amount of enzyme to each well (except "No Enzyme" controls). The amount of enzyme should be predetermined to yield a linear reaction rate for the duration of the assay.

-

Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the reaction temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate Reaction: Add the substrate (at a concentration near its Km value) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (e.g., read absorbance at 340 nm every 30 seconds for 10-20 minutes to monitor NADH production). The rate of reaction is the slope of the linear portion of this progress curve.

-

Data Analysis:

-

Calculate the initial velocity (rate) for each well.

-

Normalize the data:

-

The average rate of the "No Inhibitor" wells is set to 100% activity.

-

The average rate of the "No Enzyme" wells is set to 0% activity.

-

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

-

Plot % Inhibition versus the log[Inhibitor].

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[16]

-

Data Presentation:

| Inhibitor Conc. (µM) | Avg. Reaction Rate (mOD/min) | Std. Dev. | % Inhibition |

| 0 (Control) | 50.2 | 2.1 | 0 |

| 0.1 | 48.5 | 1.9 | 3.4 |

| 0.3 | 45.1 | 2.5 | 10.2 |

| 1.0 | 37.8 | 1.8 | 24.7 |

| 3.0 | 26.1 | 1.5 | 48.0 |

| 10.0 | 15.3 | 1.1 | 69.5 |

| 30.0 | 8.2 | 0.9 | 83.7 |

| 100.0 | 4.9 | 0.7 | 90.2 |

Protocol 2: Mechanism of Inhibition (MOI) Studies

Once the IC50 is established, the next critical step is to determine how the inhibitor interacts with the enzyme and substrate.[17] This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different, fixed concentrations of the inhibitor.

Principle: By systematically varying the substrate concentration at several fixed inhibitor concentrations, one can observe the inhibitor's effect on the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax). Plotting this data in a double reciprocal format (Lineweaver-Burk plot) provides a clear visual diagnosis of the inhibition mechanism.[13][18][19]

Caption: Binding scheme for a competitive inhibitor.

Step-by-Step Protocol:

-

Select Inhibitor Concentrations: Choose 2-3 fixed concentrations of the inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

-

Prepare Substrate Dilutions: Prepare a wide range of substrate concentrations, typically spanning from 0.1x Km to 10x Km. The enzyme's Km value should be predetermined in a separate experiment.

-

Assay Plate Setup: For each fixed inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with the varying substrate concentrations.

-

Run Kinetic Assays: Perform the enzyme activity assay as described in Protocol 1 for each condition, measuring the initial reaction velocity.

-

Data Analysis & Visualization:

-

For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]) to generate Michaelis-Menten curves.

-

To determine the mechanism, transform the data into a Lineweaver-Burk plot by plotting 1/v (y-axis) versus 1/[S] (x-axis).

-

Each inhibitor concentration will yield a separate line on the plot.

-

Interpreting the Lineweaver-Burk Plot: [20]

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9][13]

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9][13]

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).[13]

Caption: Example Lineweaver-Burk plot for competitive inhibition.

Trustworthiness and Validation

To ensure the reliability of your results, every protocol must be self-validating.

-

Linearity: Confirm that the reaction rate is linear with respect to both time and enzyme concentration under your assay conditions.

-

Coupled Assays: If using a coupled-enzyme system (e.g., to regenerate a cofactor), ensure the coupling enzyme is in sufficient excess so that it is not the rate-limiting step.[12] This can be verified by demonstrating that increasing the concentration of the coupling enzyme does not increase the measured reaction rate.[12]

-

Solvent Effects: Ensure the final concentration of the inhibitor's solvent (e.g., DMSO) is consistent across all wells and does not, by itself, affect enzyme activity.

-

Reversibility: To confirm the inhibitor is reversible, pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x Ki), then rapidly dilute the mixture. A reversible inhibitor will dissociate, leading to a recovery of enzyme activity, whereas an irreversible inhibitor will not.[17]

Conclusion

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid presents a rational starting point for the discovery of novel inhibitors targeting metabolic enzymes. By following the systematic workflow and robust protocols outlined in these application notes—from initial IC50 determination to detailed mechanistic studies—researchers can effectively characterize its inhibitory properties. Careful data analysis and adherence to validation principles are paramount for generating high-quality, trustworthy results that can confidently guide further drug development efforts.

References

-

National Center for Biotechnology Information (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

-

LibreTexts, C. (2023). 5.4: Enzyme Inhibition. Available at: [Link]

-

Waring, M. J., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8849-8909. Available at: [Link]

-

Davidson College. IC50 Determination. edX. Available at: [Link]

-

Ghafour, B., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3867. Available at: [Link]

-

Ahern, H. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]

-

ResearchGate. Kinetics and Mechanism of the Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide in Aqueous Acetic Acid Medium. Available at: [Link]

-

PubMed. Inhibition of alpha-ketoglutarate dehydrogenase by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Available at: [Link]

-

Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13818649, 4-Chloro-4-oxobutanoic acid. Available at: [Link]

-

Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Available at: [Link]

-

Wikipedia. Succinate dehydrogenase. Available at: [Link]

-

PubMed. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Available at: [Link]

-

Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]

-

BellBrook Labs (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

-

Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available at: [Link]

-

Circulation Research. Inhibition of Alpha-Ketoglutarate Dehydrogenase Activates Autophagy. Available at: [Link]

-

Wikipedia. Lineweaver–Burk plot. Available at: [Link]

-

MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Available at: [Link]

-

LibreTexts, C. (2023). 10.5: Enzyme Inhibition. Available at: [Link]

-

Longdom Publishing. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Available at: [Link]

-

Wikipedia. IC50. Available at: [Link]

-

MDPI. Targeted Redox Regulation α-Ketoglutarate Dehydrogenase Complex for the Treatment of Human Diseases. Available at: [Link]

-

MOST Wiedzy. Tuftsin-Properties and Analogs. Available at: [Link]

-

Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2335-2345. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]

- 7. ahajournals.org [ahajournals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. knyamed.com [knyamed.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. longdom.org [longdom.org]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. courses.edx.org [courses.edx.org]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 2minutemedicine.com [2minutemedicine.com]

- 19. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: A Framework for the Antimicrobial Screening of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Small molecules with unique scaffolds represent a promising avenue for identifying new chemical entities with potent antimicrobial activity. This document provides a comprehensive, multi-tiered protocol for the initial antimicrobial screening of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS: 845790-47-8), a compound of interest due to the observed antimicrobial properties in structurally related oxobutanoic and oxobutyric acid derivatives.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework from primary screening to preliminary safety assessment. The protocols herein are grounded in established methodologies, emphasizing reproducibility and scientific rigor through adherence to standards set by the Clinical and Laboratory Standards Institute (CLSI).[5]

Introduction: The Scientific Rationale